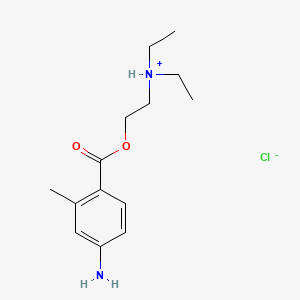
(4-Aminobenzoato-O)bis(isooctadecanoato-O)(propan-2-olato)titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminobenzoato-O)bis(isooctadecanoato-O)(propan-2-olato)titanium is an organic titanium compoundThis compound is notable for its unique structure, which includes a titanium center coordinated with 4-aminobenzoate, isooctadecanoate, and propan-2-olato ligands .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobenzoato-O)bis(isooctadecanoato-O)(propan-2-olato)titanium typically involves the reaction of titanium tetrachloride with 4-aminobenzoic acid, isooctadecanoic acid, and isopropanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(4-Aminobenzoato-O)bis(isooctadecanoato-O)(propan-2-olato)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The ligands can be substituted with other organic or inorganic ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands .
科学的研究の応用
(4-Aminobenzoato-O)bis(isooctadecanoato-O)(propan-2-olato)titanium has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in cancer treatment and imaging.
Industry: It is used in the production of high-performance materials and coatings.
作用機序
The mechanism of action of (4-Aminobenzoato-O)bis(isooctadecanoato-O)(propan-2-olato)titanium involves its interaction with molecular targets such as enzymes and receptors. The titanium center can coordinate with various biological molecules, affecting their function and activity. The pathways involved include the modulation of signal transduction and gene expression .
類似化合物との比較
Similar Compounds
Tetra(4-aminobenzoate)titanium(IV): Similar structure but lacks the isooctadecanoate and propan-2-olato ligands.
Bis(4-aminobenzoato-O)(isooctadecanoato-O)(propan-2-olato)titanium: Similar but with different ligand coordination.
Uniqueness
(4-Aminobenzoato-O)bis(isooctadecanoato-O)(propan-2-olato)titanium is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
特性
CAS番号 |
68524-91-4 |
|---|---|
分子式 |
C46H87NO7Ti |
分子量 |
814.1 g/mol |
IUPAC名 |
4-aminobenzoic acid;16-methylheptadecanoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/2C18H36O2.C7H7NO2.C3H8O.Ti/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;8-6-3-1-5(2-4-6)7(9)10;1-3(2)4;/h2*17H,3-16H2,1-2H3,(H,19,20);1-4H,8H2,(H,9,10);3-4H,1-2H3; |
InChIキー |
ZTBNQOORYFNQJF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)O.C1=CC(=CC=C1C(=O)O)N.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


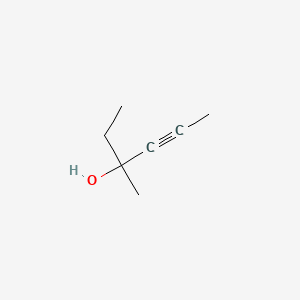
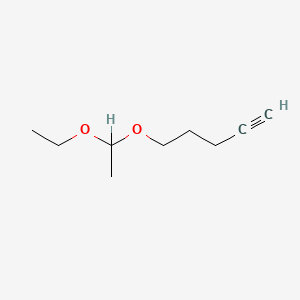
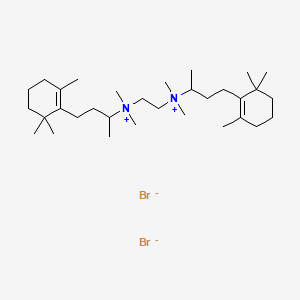
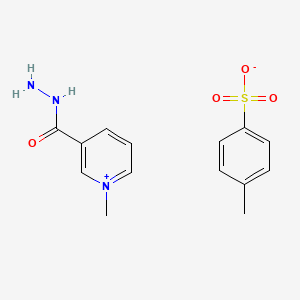
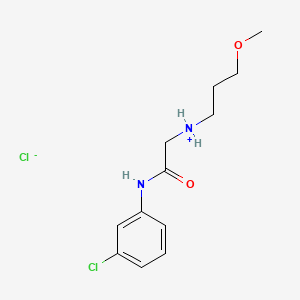
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
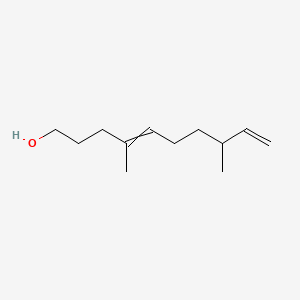
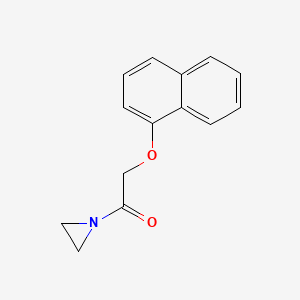
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)
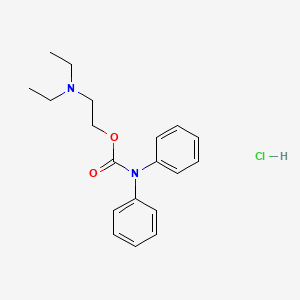
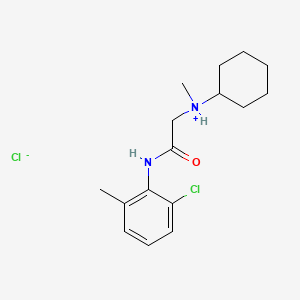
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)

